HIV-1 inhibitor-8

Cytotoxicity Selectivity Index Antiviral Potency

Select HIV-1 inhibitor-8 for its unique combination of high antiviral potency (EC₅₀ 4.44–54.5 nM) and a favorable resistance profile (RF=0.5–5.6). Unlike older NNRTIs, it exhibits low hERG inhibition and no significant CYP liability, ensuring cleaner in vitro and in vivo preclinical data. Its oral PK profile streamlines rodent model studies.

Molecular Formula C25H21N5OS
Molecular Weight 439.5 g/mol
Cat. No. B15144078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-8
Molecular FormulaC25H21N5OS
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC2=NC(=NC3=C2CSCC3)NC4=CC=C(C=C4)C#N)C)C=CC#N
InChIInChI=1S/C25H21N5OS/c1-16-12-19(4-3-10-26)13-17(2)23(16)31-24-21-15-32-11-9-22(21)29-25(30-24)28-20-7-5-18(14-27)6-8-20/h3-8,12-13H,9,11,15H2,1-2H3,(H,28,29,30)/b4-3+
InChIKeyGLFXFXOZHKJYEL-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 Inhibitor-8: An Orally Active NNRTI with Quantified Potency and Safety Margins


HIV-1 inhibitor-8 (CAS: 2826996-78-3; C25H21N5OS; MW: 439.53) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the dipyridodiazepinone class [1]. It demonstrates oral bioavailability and low toxicity in preclinical models, with a defined potency profile against wild-type HIV-1 reverse transcriptase (IC50 = 0.081 μM) and a broad-spectrum antiviral EC50 range of 4.44–54.5 nM across various viral strains [1]. The compound's characterization includes cytotoxicity (CC50 = 284 μM), selectivity indices (SI = 5210–63992), aqueous solubility (12.8 μg/mL), and a favorable hERG inhibition margin (IC50 = 19.84 μM), providing a baseline for comparative evaluation against clinically established NNRTIs [1].

Why HIV-1 Inhibitor-8 Cannot Be Substituted with Standard NNRTIs Without Quantitative Qualification


Within the NNRTI class, compounds exhibit substantial divergence in potency, cytotoxicity, cardiac safety margins, and physicochemical properties that directly impact assay design, formulation requirements, and in vivo translation [1][2][3]. HIV-1 inhibitor-8 differs from first- and second-generation NNRTIs such as nevirapine, efavirenz, and rilpivirine in key quantitative parameters including selectivity index magnitude, hERG liability, and aqueous solubility. Substituting HIV-1 inhibitor-8 with a structurally distinct NNRTI without accounting for these measured differences can confound experimental reproducibility, alter resistance profile interpretations, and invalidate pharmacokinetic bridging assumptions [4]. The following evidence dimensions quantify where HIV-1 inhibitor-8 occupies a distinct position relative to its closest in-class comparators, justifying compound-specific procurement for targeted research applications.

HIV-1 Inhibitor-8: Quantitative Differentiation Evidence Against Key NNRTI Comparators


Enhanced Selectivity Index (SI) Distinguishes HIV-1 Inhibitor-8 from First-Generation NNRTIs

HIV-1 inhibitor-8 exhibits a substantially higher selectivity index (SI = 5210–63992) compared to nevirapine (SI >571) and etravirine (SI >1436) when evaluated under comparable cellular cytotoxicity conditions [1][2][3]. The CC50 of HIV-1 inhibitor-8 (284 μM) is >200-fold higher than its WT EC50, whereas nevirapine's reported CC50 >200 μM yields a lower SI due to reduced antiviral potency [2][4].

Cytotoxicity Selectivity Index Antiviral Potency NNRTI Safety Margin

Favorable hERG Cardiac Safety Margin Differentiates HIV-1 Inhibitor-8 from Efavirenz

HIV-1 inhibitor-8 demonstrates an extremely low hERG inhibition with an IC50 value of 19.84 μM in CHO-hERG cells, translating to a >244-fold safety margin relative to its antiviral EC50 range [1]. In contrast, efavirenz inhibits hERG currents with an IC50 of approximately 0.2 μg/mL (~0.63 μM), a concentration within the clinically observed plasma range that is associated with QT interval prolongation in CYP2B6*6/*6 carriers [2].

hERG Inhibition Cardiac Safety QT Prolongation NNRTI Off-Target Liability

Superior Aqueous Solubility Enables Flexible Formulation Options Relative to Rilpivirine

HIV-1 inhibitor-8 exhibits an experimental aqueous solubility of 12.8 μg/mL at pH 6.5, which is 533- to 640-fold higher than the reported solubility of rilpivirine (0.02–0.24 μg/mL) under similar conditions [1][2]. This solubility advantage exists despite a lower computed LogP for HIV-1 inhibitor-8 compared to rilpivirine (ClogP 5.75) [2].

Aqueous Solubility Formulation In Vitro Dosing Physicochemical Properties

Absence of Major CYP Enzyme Inhibition Minimizes Drug-Drug Interaction Confounders

HIV-1 inhibitor-8 displays no significant inhibition of the main cytochrome P450 (CYP) enzymes [1], a property that distinguishes it from NNRTIs like efavirenz, which is a known CYP2B6 substrate and inducer, and rilpivirine, which inhibits CYP3A4. This lack of CYP interaction reduces the potential for metabolic drug-drug interactions in co-administration studies [1][2].

CYP Inhibition Drug-Drug Interactions Metabolic Stability ADME

Oral Bioavailability and Favorable Pharmacokinetic Parameters in Rat Support In Vivo Studies

HIV-1 inhibitor-8 demonstrates oral bioavailability in Sprague-Dawley rats, with a plasma concentration of 16.6 ng/mL achieved at 0.25 h post-dose (20 mg/kg, p.o.) and a mean residence time (MRT) of 2.90 h [1]. Intravenous administration (2 mg/kg) reveals a favorable mean clearance (CL) and volume of distribution, along with a long terminal half-life [1]. These parameters confirm that HIV-1 inhibitor-8 is suitable for oral dosing in preclinical animal models, a feature not uniformly present among early-generation dipyridodiazepinone NNRTIs [2].

Pharmacokinetics Oral Bioavailability In Vivo ADME Half-Life

HIV-1 Inhibitor-8: Recommended Research and Industrial Application Scenarios


In Vitro Antiviral Profiling Against NNRTI-Resistant HIV-1 Panels

Given its broad-spectrum EC50 range (4.44–54.5 nM) across multiple HIV-1 strains and its favorable selectivity index (SI 5210–63992), HIV-1 inhibitor-8 is suitable for comparative antiviral efficacy studies against wild-type and mutant HIV-1 isolates. Its low cytotoxicity (CC50 284 μM) minimizes cell viability artifacts, enabling accurate determination of EC50 shifts in resistance profiling assays [1].

Cardiac Safety Evaluation as a Negative Control for hERG Liability

HIV-1 inhibitor-8's high hERG IC50 (19.84 μM) and low cardiac risk profile make it an ideal reference compound in cardiovascular safety pharmacology panels. It can serve as a comparator to assess the hERG liability of novel NNRTIs or other antiviral candidates, providing a benchmark for acceptable safety margins [1].

Preclinical In Vivo Efficacy Studies via Oral Gavage

With confirmed oral bioavailability in rats (Cmax 16.6 ng/mL at 0.25 h, MRT 2.90 h), HIV-1 inhibitor-8 is appropriate for oral dosing regimens in rodent models of HIV-1 infection. This enables dose-response and time-course studies that more closely mimic clinical oral administration compared to compounds requiring intravenous or intraperitoneal delivery [1].

Combination Therapy and Drug-Drug Interaction Studies

The absence of significant CYP enzyme inhibition by HIV-1 inhibitor-8 reduces the confounding influence of metabolic drug-drug interactions in co-administration experiments. This property is valuable for researchers investigating NNRTI synergism with other antiretroviral classes (e.g., NRTIs, integrase inhibitors) or for evaluating novel combination regimens without the need to deconvolute CYP-mediated effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.